molecular formula C12H19F3N2O3 B12453016 Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate

Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate

Cat. No.: B12453016
M. Wt: 296.29 g/mol
InChI Key: BEDQXXYBOFAGNO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoroacetic acid or trifluoromethyl iodide under controlled conditions.

    Addition of the Hydroxyimino Group: The hydroxyimino group is added through the reaction of the corresponding ketone with hydroxylamine hydrochloride in the presence of a base.

    Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Chemical Reactions Analysis

TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cell signaling pathways .

Comparison with Similar Compounds

TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE can be compared with similar compounds such as:

    TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE: Similar in structure but with different substituents on the piperidine ring.

    TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE: Contains a different functional group in place of the hydroxyimino group.

    TERT-BUTYL 4-(2,2,2-TRIFLUORO-1-(HYDROXYIMINO)ETHYL)PIPERIDINE-1-CARBOXYLATE: Lacks the trifluoromethyl group, resulting in different chemical properties.

This compound’s unique combination of functional groups and structural features makes it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C12H19F3N2O3

Molecular Weight

296.29 g/mol

IUPAC Name

tert-butyl 4-[N-hydroxy-C-(trifluoromethyl)carbonimidoyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(18)17-6-4-8(5-7-17)9(16-19)12(13,14)15/h8,19H,4-7H2,1-3H3

InChI Key

BEDQXXYBOFAGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F

Origin of Product

United States

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